Cedrelona

Descripción general

Descripción

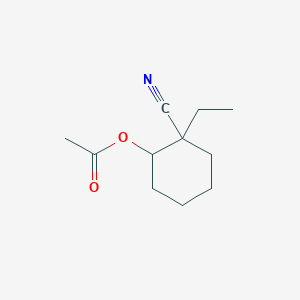

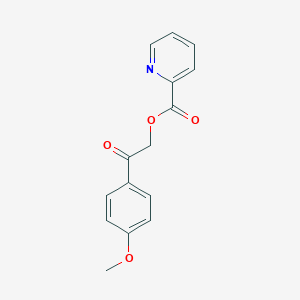

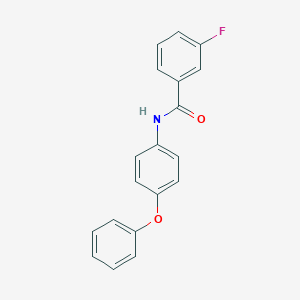

Cedrelona es un limonoide, una clase de triterpenoides altamente oxigenados. Fue aislada por primera vez de la madera dura de Cedrela toona, un árbol perteneciente a la familia Meliaceae . This compound es conocida por su estructura química única, que incluye un anillo de furano β-sustituido en C-17, una función de β-epóxido en C-14 y C-15, y un grupo cetónico . Este compuesto ha generado un interés significativo debido a sus diversas actividades biológicas, incluidas las propiedades antitumorales e insecticidas .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Cedrelona ejerce sus efectos a través de múltiples objetivos moleculares y vías:

Actividad antitumoral: this compound activa la proteína que contiene el dominio similar a la biosíntesis de fenazina (PBLD), que inhibe las vías de señalización de Ras y Ras-próxima-1.

Actividad insecticida: this compound interrumpe los procesos fisiológicos normales en los insectos, lo que lleva a la mortalidad.

Análisis Bioquímico

Biochemical Properties

Cedrelone is known to interact with Phenazine biosynthesis-like domain-containing protein (PBLD), acting as an activator . It also has been found to have a significant impact on rust pustule emergence .

Cellular Effects

Cedrelone has been observed to induce apoptosis in cancer cells

Molecular Mechanism

It is known to exert its effects through its interaction with PBLD

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Cedrelona se puede extraer de la madera dura de Cedrela toona utilizando benceno como solvente . El proceso de extracción implica la molienda de la madera y su sometimiento a extracción con disolvente, seguido de la purificación utilizando técnicas cromatográficas .

Métodos de producción industrial: Si bien hay información limitada sobre la producción industrial a gran escala de this compound, la extracción de fuentes naturales sigue siendo el método principal. Los avances en la extracción con fluidos supercríticos utilizando dióxido de carbono han mostrado prometedoras para la extracción eficiente de this compound de materiales vegetales .

Análisis De Reacciones Químicas

Tipos de reacciones: Cedrelona experimenta diversas reacciones químicas, que incluyen oxidación, reducción y sustitución .

Reactivos y condiciones comunes:

Productos principales: Los principales productos formados a partir de estas reacciones incluyen epóxidos, alcoholes y derivados sustituidos de this compound .

Comparación Con Compuestos Similares

Cedrelona está estructuralmente relacionada con otros limonoides como la havanesina, la triquilina, la vilasinina y la azadirona . this compound es única debido a su específico anillo de furano β-sustituido y su función de β-epóxido, que contribuyen a sus distintas actividades biológicas .

Compuestos similares:

- Havanesina

- Triquilina

- Vilasinina

- Azadirona

Estos compuestos comparten características estructurales similares pero difieren en sus grupos funcionales específicos y actividades biológicas .

Propiedades

IUPAC Name |

(1R,2R,4R,6S,7S,10R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O5/c1-22(2)17(27)7-9-23(3)16-6-10-24(4)15(14-8-11-30-13-14)12-18-26(24,31-18)25(16,5)21(29)19(28)20(22)23/h7-9,11,13,15-16,18,28H,6,10,12H2,1-5H3/t15-,16+,18+,23+,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMUOVSEPOBWMK-BWLMZZBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C=CC2(C1=C(C(=O)C3(C2CCC4(C35C(O5)CC4C6=COC=C6)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C(C4=C(C(=O)[C@]3([C@@]15[C@H](O5)C[C@H]2C6=COC=C6)C)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254-85-9 | |

| Record name | Cedrelone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001254859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the precise molecular targets of Cedrelone are still under investigation, research suggests several mechanisms of action:

- Mitochondrial-mediated Apoptosis: Cedrelone induces apoptosis in cancer cells, likely by increasing reactive oxygen species (ROS) and disrupting mitochondrial membrane potential (MMP). []

- Inhibition of Angiogenesis: Cedrelone shows potential to inhibit the formation of new blood vessels, a crucial process in tumor growth and progression. []

- Cell Cycle Disruption: Cedrelone can trigger cell cycle arrest in the G2/M phase, halting the proliferation of cancer cells. []

- Modulation of ERK/MAPK Signaling Pathway: This pathway is often dysregulated in cancer, and Cedrelone's ability to modulate it contributes to its anticancer effects. []

- Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Some Cedrelone derivatives exhibit moderate inhibitory activity against 11β-HSD1, an enzyme implicated in metabolic disorders. []

- Inhibition of Protease Activity: Cedrelone reduces protease activity in the midgut of Spodoptera frugiperda larvae, potentially disrupting digestion and impacting growth. []

ANone:

- Molecular Formula: C26H30O5 []

- Spectroscopic Data:

- IR: Characteristic peaks for hydroxyl, carbonyl, and furan ring functionalities. [, ]

- NMR (1H and 13C): Data consistent with the presence of a furan ring, hydroxyl group, and a complex ring system characteristic of limonoids. [, , ]

- Mass Spectrometry: Provides information about the molecular weight and fragmentation pattern of Cedrelone. [, ]

A: Limited research is available regarding the material compatibility and stability of Cedrelone under various conditions. Studies primarily focus on its extraction and isolation from natural sources. [, ]

ANone: Current research primarily focuses on the biological activities of Cedrelone rather than its catalytic properties. Therefore, information on its reaction mechanisms, selectivity, and catalytic applications is limited.

A: Yes, molecular docking studies have been conducted to investigate the interaction of Cedrelone and its derivatives with potential target proteins, such as Glycogen Synthase Kinase-3β (GSK-3β). [] This research helps to understand the potential binding modes and affinities of Cedrelone analogs.

ANone:

- Acetylation: Modifying Cedrelone through acetylation can enhance its cytotoxic activity against cancer cells. []

- Furyl-δ-Lactone Core: This structural motif appears crucial for the interaction of Cedrelone and related compounds with target proteins, such as GSK-3β. []

- Presence of Specific Functional Groups: Studies suggest that the presence and position of hydroxyl, carbonyl, and epoxide groups influence the biological activity of Cedrelone and its analogs. [, , ]

A: While detailed information on the stability of Cedrelone under various conditions is limited, studies have explored its extraction and isolation using different techniques, suggesting potential strategies for handling and processing. [, ] Research on specific formulations to enhance its stability, solubility, or bioavailability is currently lacking.

ANone: Comprehensive data on the absorption, distribution, metabolism, and excretion (ADME) of Cedrelone in living organisms is currently limited. Further research is needed to establish its in vivo activity, efficacy, and potential for therapeutic development.

A:

- In vitro: Cedrelone demonstrates promising anticancer activity against various human cancer cell lines, including breast cancer (MDA-MB-231), [, ] glioma (U87), [] and others. It exhibits antiproliferative, pro-apoptotic, and anti-migratory effects in these models.

ANone: Currently, research on specific resistance mechanisms against Cedrelone is scarce. Further investigation is necessary to determine potential cross-resistance with other compounds or drug classes, particularly if it advances to clinical development.

A: While detailed toxicological data for Cedrelone in humans is limited, studies in insects suggest potential adverse effects on growth, development, and survival. [, , , , , ] Further research is crucial to establish its safety profile, including potential long-term effects, before considering clinical applications.

ANone:

- Early Studies: Initial investigations focused on the isolation and structural characterization of Cedrelone from natural sources like Cedrela toona. [, , ]

- Bioactivity Exploration: Subsequent research revealed the insecticidal properties of Cedrelone against various insect pests. [, , , , ]

- Anticancer Potential: More recent studies have uncovered the promising anticancer activity of Cedrelone against different human cancer cell lines, suggesting a new avenue for therapeutic development. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(acetylamino)phenyl]benzamide](/img/structure/B224004.png)

![1-[(4-benzyl-1-piperazinyl)methyl]-1H-indole-2,3-dione](/img/structure/B224016.png)

![2-(PIPERIDIN-1-YL)-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE](/img/structure/B224021.png)

![9-Tert-butyl-3-azaspiro[5.5]undecane;hydrochloride](/img/structure/B224026.png)

![N-[(Z)-benzylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine](/img/structure/B224054.png)

![3-[4-[[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]methyl]phenyl]iminoisoindol-1-amine](/img/structure/B224057.png)